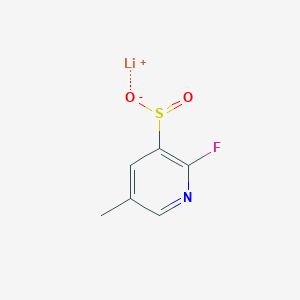

Lithium(1+) ion 2-fluoro-5-methylpyridine-3-sulfinate

Description

Lithium(1+) ion 2-fluoro-5-methylpyridine-3-sulfinate is a specialized lithium salt of a substituted pyridine sulfinate. Its structure features a pyridine ring with three key substituents: a fluorine atom at position 2, a methyl group at position 5, and a sulfinate (-SO₂⁻) group at position 3, stabilized by a lithium counterion . The molecular formula is C₆H₅FNO₂SLi, with a molecular weight of 181.13 g/mol (calculated based on substituent analysis and comparisons with analogous compounds). This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions and as a precursor for functionalized pyridine derivatives. Current pricing data indicates it is a high-cost reagent, with 0.05 g priced at 606,800 KRW and 0.5 g at 1,732,900 KRW .

Properties

IUPAC Name |

lithium;2-fluoro-5-methylpyridine-3-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2S.Li/c1-4-2-5(11(9)10)6(7)8-3-4;/h2-3H,1H3,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVVOXVZVZUKJU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=CC(=C(N=C1)F)S(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FLiNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 2-fluoro-5-methylpyridine-3-sulfinate typically involves the reaction of 2-fluoro-5-methylpyridine-3-sulfinic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

Temperature: The reaction is usually conducted at low temperatures to prevent decomposition.

Solvent: Common solvents used include tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Reaction Time: The reaction time can vary but is generally kept short to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of Lithium(1+) ion 2-fluoro-5-methylpyridine-3-sulfinate involves scaling up the laboratory synthesis process. This includes:

Large-Scale Reactors: Using large-scale reactors to handle the increased volume of reactants.

Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2-fluoro-5-methylpyridine-3-sulfinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonate derivatives.

Reduction: It can be reduced to form sulfinate derivatives.

Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Nucleophiles: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various sulfonate and sulfinate derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

Lithium(1+) ion 2-fluoro-5-methylpyridine-3-sulfinate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis to introduce sulfonate and sulfinate groups.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Lithium(1+) ion 2-fluoro-5-methylpyridine-3-sulfinate exerts its effects involves its interaction with various molecular targets. The lithium ion can modulate the activity of enzymes and receptors, while the 2-fluoro-5-methylpyridine-3-sulfinate moiety can participate in chemical reactions. The precise pathways and targets are still under investigation, but it is known to affect cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related lithium sulfinate pyridine derivatives and other substituted pyridines to highlight key differences in substituent effects, molecular properties, and applications.

Table 1: Structural and Economic Comparison of Lithium Sulfinate Pyridine Derivatives

Key Findings:

Methyl vs. Methoxy Groups: The 5-methyl substituent in the target compound improves lipophilicity compared to methoxy-containing analogs (e.g., lithium 5-fluoro-2-methoxy-4-sulfinate), which may influence solubility in non-polar solvents .

Molecular Weight and Functional Group Diversity :

- The target compound has the lowest molecular weight (181.13 g/mol) among the listed sulfinates due to its lack of heavy halogens (e.g., iodine in the triflate derivative) .

- Trifluoromethanesulfonate (triflate) derivatives (e.g., 5-chloro-3-iodopyridin-2-yl triflate) exhibit higher reactivity in Suzuki-Miyaura couplings but are significantly more expensive ($500/g) .

Economic Considerations: The target compound is priced substantially higher (~12,136,000 KRW/g) than non-lithium sulfinate pyridines, reflecting its niche application in advanced synthesis .

Research Implications

- Synthetic Utility : The target compound’s fluorine and methyl groups make it ideal for constructing fluorinated pharmaceuticals, where electronic and steric effects are critical .

- Limitations: Its high cost may restrict large-scale use compared to cheaper analogs like 2-fluoro-5-(methylthio)pyridine (CAS 1037764-83-2), which lacks the sulfinate group but is more economical for non-specialized applications .

Biological Activity

Lithium(1+) ion 2-fluoro-5-methylpyridine-3-sulfinate is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection, antimicrobial properties, and as a therapeutic agent in various diseases. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: CHFLiNOS. Its structural components include a lithium ion coordinated with a sulfinic acid derivative of 2-fluoro-5-methylpyridine, which is hypothesized to contribute to its biological properties.

-

Neuroprotective Effects : Lithium compounds, including lithium(1+) ion, have been shown to exhibit neuroprotective properties. They primarily act through:

- Inhibition of glycogen synthase kinase-3 (GSK-3), which is involved in various signaling pathways that promote cell survival.

- Modulation of brain-derived neurotrophic factor (BDNF) signaling, enhancing neuronal survival and function .

- Regulation of calcium homeostasis and suppression of pro-apoptotic pathways by inhibiting NMDA receptor-mediated calcium influx .

- Antimicrobial Activity : Initial studies indicate that lithium(1+) ion 2-fluoro-5-methylpyridine-3-sulfinate may possess antibacterial properties. While specific data on this compound is limited, similar lithium-containing compounds have demonstrated significant antibacterial activity against various strains, suggesting potential efficacy in treating infections .

Cytotoxicity and Antiproliferative Activity

A study assessing the cytotoxic effects of lithium derivatives found that certain concentrations can lead to significant cell death in cancer cell lines. The IC values for different derivatives were evaluated, indicating that lithium compounds can be effective against specific cancer types while maintaining relatively low toxicity towards normal cells.

| Compound | Cell Line | IC (μg/mL) |

|---|---|---|

| Lithium(1+) ion 2-fluoro-5-methylpyridine-3-sulfinate | Saos-2 (bone cancer) | <25 |

| Copper complex | MG-63 (bone cancer) | 140 |

These results suggest that lithium derivatives can selectively target cancer cells while sparing healthy cells, highlighting their potential as therapeutic agents in oncology .

Hemolytic Activity

The hemolytic activity of lithium compounds was evaluated to determine their biocompatibility. The results indicated minimal hemolytic effects even at higher concentrations, suggesting that these compounds are safe for further in vivo studies.

| Concentration (μg/mL) | Hemolysis (%) |

|---|---|

| 200 | <4.5 |

| 800 | <4.5 |

The low hemolytic activity reinforces the potential for using lithium(1+) ion 2-fluoro-5-methylpyridine-3-sulfinate in therapeutic applications without significant adverse effects on red blood cells .

Case Studies

- Neurodegenerative Diseases : Clinical trials have explored the use of lithium in treating conditions such as Alzheimer's and Parkinson's disease. The neuroprotective mechanisms attributed to lithium suggest it may help mitigate symptoms or slow disease progression through its effects on GSK-3 and BDNF signaling pathways .

- Bipolar Disorder : Lithium has been a cornerstone treatment for bipolar disorder for decades. Its mood-stabilizing effects are believed to be linked to similar mechanisms observed in neuroprotection, including modulation of neurotransmitter systems and neurotrophic factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.